N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
The compound 2-[(1H-indol-3-yl)formamido]-N-[(2-methoxyphenyl)methyl]acetamide, also known as N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Given that it is an indole derivative, it may interact with its targets in a manner similar to other indole derivatives . These interactions can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities , suggesting that this compound may also affect multiple pathways
Result of Action
Indole derivatives are known to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with an amine derivative of the indole.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the amine group with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound can be used as a probe to study biological processes, including signal transduction and gene expression.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of more complex molecules for pharmaceuticals or as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzylamino)-2-oxoethyl)-1H-indole-3-carboxamide
- N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- N-(2-((2-fluorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
Uniqueness
N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can also affect the compound’s ability to interact with biological targets, potentially enhancing its specificity and potency compared to similar compounds without the methoxy substitution.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-9-5-2-6-13(17)10-21-18(23)12-22-19(24)15-11-20-16-8-4-3-7-14(15)16/h2-9,11,20H,10,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBFTNVBMNXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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